[(2S)-3-[(Z)-hexadec-9-enoyl]oxy-2-[(Z)-octadec-9-enoyl]oxypropyl] icosanoate
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Overview
Description
[(2S)-3-[(Z)-hexadec-9-enoyl]oxy-2-[(Z)-octadec-9-enoyl]oxypropyl] icosanoate is a complex organic compound characterized by its unique ester linkages and long-chain fatty acid residues
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2S)-3-[(Z)-hexadec-9-enoyl]oxy-2-[(Z)-octadec-9-enoyl]oxypropyl] icosanoate typically involves esterification reactions. The process begins with the preparation of the fatty acid precursors, hexadec-9-enoic acid and octadec-9-enoic acid. These acids are then reacted with glycerol under controlled conditions to form the desired ester compound. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid, and the reaction temperature is maintained between 60-80°C to ensure optimal yield.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using continuous flow reactors. This method allows for better control over reaction parameters and increases the efficiency of the process. The use of immobilized catalysts and advanced purification techniques, such as distillation and chromatography, ensures the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
[(2S)-3-[(Z)-hexadec-9-enoyl]oxy-2-[(Z)-octadec-9-enoyl]oxypropyl] icosanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: Nucleophilic substitution reactions can replace the ester groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3). The reactions are typically carried out in an aqueous or organic solvent at room temperature.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2-) are used in basic or neutral conditions.
Major Products
Oxidation: Hexadec-9-enoic acid and octadec-9-enoic acid.
Reduction: Hexadec-9-enol and octadec-9-enol.
Substitution: Various substituted esters or amides, depending on the nucleophile used.
Scientific Research Applications
[(2S)-3-[(Z)-hexadec-9-enoyl]oxy-2-[(Z)-octadec-9-enoyl]oxypropyl] icosanoate has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying esterification and transesterification reactions.
Biology: Investigated for its role in lipid metabolism and as a potential biomarker for certain diseases.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.
Industry: Utilized in the production of biodegradable polymers and as a surfactant in various formulations.
Mechanism of Action
The mechanism of action of [(2S)-3-[(Z)-hexadec-9-enoyl]oxy-2-[(Z)-octadec-9-enoyl]oxypropyl] icosanoate involves its interaction with cellular membranes and enzymes. The compound can integrate into lipid bilayers, altering membrane fluidity and permeability. It also acts as a substrate for various lipases, which hydrolyze the ester bonds to release free fatty acids. These fatty acids can then participate in signaling pathways and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- [(2S)-3-[(Z)-hexadec-9-enoyl]oxy-2-[(Z)-octadec-9-enoyl]oxypropyl] dodecanoate
- [(2S)-3-[(Z)-hexadec-9-enoyl]oxy-2-[(Z)-octadec-9-enoyl]oxypropyl] tetradecanoate
Uniqueness
[(2S)-3-[(Z)-hexadec-9-enoyl]oxy-2-[(Z)-octadec-9-enoyl]oxypropyl] icosanoate is unique due to its specific combination of long-chain fatty acids and the resulting physicochemical properties. Its ability to form stable emulsions and its biodegradability make it particularly valuable in industrial applications.
Properties
Molecular Formula |
C57H106O6 |
---|---|
Molecular Weight |
887.4 g/mol |
IUPAC Name |
[(2S)-3-[(Z)-hexadec-9-enoyl]oxy-2-[(Z)-octadec-9-enoyl]oxypropyl] icosanoate |
InChI |
InChI=1S/C57H106O6/c1-4-7-10-13-16-19-22-25-27-28-30-32-35-38-41-44-47-50-56(59)62-53-54(52-61-55(58)49-46-43-40-37-34-31-24-21-18-15-12-9-6-3)63-57(60)51-48-45-42-39-36-33-29-26-23-20-17-14-11-8-5-2/h21,24,26,29,54H,4-20,22-23,25,27-28,30-53H2,1-3H3/b24-21-,29-26-/t54-/m1/s1 |
InChI Key |
INYBBHQUSIBINH-OMJPTUBSSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCCCC(=O)OC[C@@H](COC(=O)CCCCCCC/C=C\CCCCCC)OC(=O)CCCCCCC/C=C\CCCCCCCC |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCC=CCCCCCC)OC(=O)CCCCCCCC=CCCCCCCCC |
physical_description |
Solid |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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